(R)-Atenolol - 56715-13-0

(R)-Atenolol

Catalog Number: EVT-279769
CAS Number: 56715-13-0
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

In scientific research, (R)-Atenolol serves as a valuable tool for investigating stereoselective pharmacokinetics, pharmacodynamics, and the impact of chirality on drug-receptor interactions. [, , , ]

Racemic Atenolol (rac-Atenolol)

  • Compound Description: Racemic atenolol is a mixture containing equal amounts of (R)-atenolol and (S)-atenolol. It is a beta-adrenergic blocking agent, commonly used to treat hypertension. [, , ]
  • Relevance: (R)-Atenolol is one of the two enantiomers present in racemic atenolol. While (S)-atenolol is primarily responsible for the beta-blocking effects, (R)-atenolol has been found to lack significant beta-blocking activity. [, ]

(S)-Atenolol

  • Compound Description: (S)-Atenolol is the enantiomer of (R)-atenolol and possesses significantly higher beta-blocking activity. It is the pharmacologically active enantiomer in racemic atenolol. [, , , ]
  • Relevance: (S)-Atenolol is the other enantiomer present in racemic atenolol. It exhibits a eudismic ratio of 46 compared to (R)-atenolol for binding to beta-adrenergic receptors in the guinea pig heart. This highlights the significant difference in their pharmacological activity. [, , ]

(R)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

  • Compound Description: This compound is a chiral intermediate in the synthesis of (R)-atenolol. []
  • Relevance: This intermediate is produced during the enzymatic kinetic resolution process to synthesize enantiopure (R)-atenolol. It is further chemically modified to obtain the final (R)-atenolol molecule. []

(S)-2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

  • Compound Description: This compound is a chiral intermediate in the synthesis of (S)-atenolol. []
  • Relevance: This intermediate is produced alongside the (R)-enantiomer during the enzymatic kinetic resolution process using Candida antarctica lipase A. It serves as a precursor for synthesizing enantiopure (S)-atenolol. []

(R)-Propranolol

  • Compound Description: (R)-Propranolol is the enantiomer of (S)-propranolol, a non-selective beta-blocker. [, ]
  • Relevance: The study investigating the vascular effects of beta-blockers included (R)-propranolol alongside (R)- and (S)-atenolol to compare their effects on forearm blood flow. []

(S)-Propranolol

  • Compound Description: (S)-Propranolol is the enantiomer of (R)-propranolol. Similar to (S)-atenolol, it is the more potent enantiomer for beta-blocking activity compared to its (R)-counterpart. [, , ]
  • Relevance: The inclusion of (S)-propranolol in the vascular effects study allows for comparison between the beta-blocking potencies and selectivities of (S)-propranolol and (S)-atenolol, providing insights into their potential for vascular side effects. []

Metoprolol

  • Compound Description: Metoprolol is another beta-blocker with two enantiomers, (R)-metoprolol and (S)-metoprolol. []
  • Relevance: The paper investigating fluorogenic derivatization for enantiomeric separation and detection included metoprolol alongside atenolol and propranolol. This suggests that the developed method could be relevant for analyzing the enantiomers of atenolol, metoprolol, and propranolol. []

N-Benzyl-N-isopropyl Atenolol Precursor

  • Compound Description: This compound serves as a precursor in the synthesis of both (R)- and (S)-atenolol. []
  • Relevance: This precursor is utilized to synthesize both (R)-atenolol and (S)-atenolol. The enantiomers of the precursor are separated using chiral stationary phase chromatography, enabling the preparation of enantiomerically pure atenolol. []
Source and Classification

Atenolol was first synthesized in the 1970s and has since been widely used in clinical practice. It falls under the category of synthetic organic compounds and is classified as a beta-adrenergic blocking agent. The compound's chemical formula is C14H22N2O3, and it has a molecular weight of 266.34 g/mol.

Synthesis Analysis

The synthesis of (R)-(+)-Atenolol involves several key steps that can be performed using various methods.

General Synthetic Route

  1. Starting Materials: The synthesis typically begins with p-hydroxyphenylacetamide.
  2. Epichlorohydrin Reaction: The p-hydroxyphenylacetamide is reacted with epichlorohydrin in the presence of a base (such as sodium hydroxide) to form an intermediate glycidyl ether.
  3. Amination: This intermediate is then subjected to amination with isopropylamine to yield (R)-(+)-Atenolol.

Detailed Methodology

  • Kinetic Resolution: A notable method involves lipase-catalyzed kinetic resolution, which can achieve high enantiomeric excess (>99%) for the desired (R)-enantiomer while minimizing by-products .
  • Temperature and Time: Reactions are often conducted at room temperature or slightly elevated temperatures (30°C to 100°C), depending on the specific step and reagents used .
  • Purity and Yield: The final product's purity is typically assessed using techniques such as High-Performance Liquid Chromatography, with yields reported around 60% for certain synthetic routes .
Molecular Structure Analysis

(R)-(+)-Atenolol possesses a specific three-dimensional structure that contributes to its biological activity.

Structural Features

  • Chiral Center: The molecule contains one chiral center, which is critical for its activity as a beta-blocker.
  • Functional Groups: Key functional groups include an aromatic ring, a hydroxyl group, and an amine group.
  • Molecular Geometry: The molecular structure can be depicted as follows:
C6H4(OH)C(=O)NHC(C3H7)(OH)\text{C}_6\text{H}_4(\text{OH})-\text{C}(=O)\text{NH}-\text{C}(\text{C}_3\text{H}_7)(\text{OH})

Spectroscopic Data

The structural characterization of Atenolol can be performed using Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy, which provide information about the functional groups and connectivity within the molecule.

Chemical Reactions Analysis

(R)-(+)-Atenolol can undergo various chemical reactions that are essential for its synthesis and modification.

Key Reactions

  1. Nucleophilic Substitution: The reaction between p-hydroxyphenylacetamide and epichlorohydrin involves nucleophilic substitution where the hydroxyl group attacks the electrophilic carbon in epichlorohydrin.
  2. Hydrolysis: Atenolol can also undergo hydrolysis under acidic or basic conditions, leading to the formation of its corresponding acids or alcohols.
  3. Degradation Pathways: In biological systems, Atenolol may undergo metabolic transformations that include oxidation and conjugation reactions.
Mechanism of Action

The primary mechanism of action of (R)-(+)-Atenolol involves selective antagonism of beta-1 adrenergic receptors located predominantly in cardiac tissues.

Pharmacodynamics

  • Receptor Binding: Upon administration, Atenolol binds to beta-1 receptors, preventing catecholamines like adrenaline from exerting their effects.
  • Physiological Effects: This leads to decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lowered blood pressure.

Clinical Implications

The selectivity for beta-1 receptors minimizes side effects associated with non-selective beta-blockers, making Atenolol suitable for patients with respiratory issues.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of (R)-(+)-Atenolol is crucial for its formulation and application.

Analytical Techniques

Standard analytical techniques such as Ultraviolet-visible spectroscopy, Mass spectrometry, and Chromatography are employed to determine these properties accurately.

Applications

(R)-(+)-Atenolol has significant applications in both clinical settings and research.

Clinical Uses

  1. Hypertension Management: Primarily prescribed for lowering blood pressure.
  2. Angina Pectoris Treatment: Reduces chest pain by decreasing myocardial oxygen demand.
  3. Arrhythmia Control: Effective in managing abnormal heart rhythms.

Research Applications

In addition to clinical use, Atenolol serves as a model compound in pharmacological studies exploring beta-blocker mechanisms, drug interactions, and metabolic pathways.

Stereochemical Significance in β-Adrenergic Receptor Antagonism

Enantiomeric Differentiation in β1-Selectivity Mechanisms

The stereochemical orientation of atenolol enantiomers dictates their pharmacodynamic interactions with β-adrenergic receptors. (R)-(+)-Atenolol and (S)-(−)-Atenolol exhibit differential receptor engagement due to distinct spatial arrangements of their functional groups. The (S)-enantiomer aligns with the β1-adrenoceptor's chiral pocket through three-point attachment: ionic bonding between the protonated amine and Asp113 residue, hydrogen bonding of the secondary hydroxyl group with Asn312, and hydrophobic stabilization by the aryl moiety in the receptor's lipophilic cleft [4] [6]. In contrast, the (R)-enantiomer’s inverted configuration permits only partial binding, lacking optimal hydrogen-bonding geometry and hydrophobic complementarity [2].

Radioligand binding studies using guinea pig cardiac tissue demonstrate this enantioselectivity, revealing a eudismic ratio (affinity ratio of active/inactive enantiomer) of 46 for (S)- vs. (R)-Atenolol [2]. This disparity stems from the receptor’s stereosensitive region, which exhibits allosteric discrimination against the (R)-configuration. Molecular dynamics simulations confirm that (S)-Atenolol stabilizes the β1-adrenoceptor’s active conformation through salt bridge formation and van der Waals contacts, while (R)-Atenolol induces suboptimal receptor alignment [5] [8].

Table 1: Enantioselective Binding Parameters in β1-Adrenoceptors

Parameter(S)-(−)-Atenolol(R)-(+)-AtenololExperimental Model
Binding Affinity (pKi)7.2 ± 0.35.1 ± 0.4Guinea Pig Heart Membranes [2]
Dissociation Constant (Kd)6.3 nM810 nMFerret Ventricle [6]
Eudismic Ratio461Radioligand Binding [2]
ΔG Binding (kcal/mol)-9.8-6.2Molecular Docking [5]

Comparative Binding Affinity Analysis of (R)-(+)- vs. (S)-(−)-Atenolol

Competitive displacement assays using (−)-[¹²⁵I]-cyanopindolol reveal logarithmic potency differences between atenolol enantiomers. (S)-(−)-Atenolol demonstrates high-affinity competition (pKi = 7.2), whereas (R)-(+)-Atenolol shows negligible displacement (pKi = 5.1) at β1-receptors [2] [6]. This 100-fold affinity differential is conserved across species, evident in human recombinant β1-adrenoceptors and ferret ventricular tissues [6].

The structural basis for this divergence lies in the chiral center environment. (S)-Atenolol’s orientation positions its para-acetamido phenyl group for optimal π-stacking with Phe306 and Tyr308 residues, while the (R)-enantiomer’s inverted chiral center forces steric repulsion with transmembrane helix 5 [4] [8]. Additionally, β-cyclodextrin inclusion complex studies demonstrate distinct supramolecular interactions: (S)-Atenolol forms 1:1 complexes with β-CD (K = 2.09 × 10⁻³ µM⁻¹), while (R)-Atenolol exhibits weaker, non-linear binding (K₁ = 5.80 × 10⁻⁵ µM⁻¹; K₂ = 4.67 × 10⁻⁸ µM⁻¹), reflecting its reduced molecular complementarity [8].

Notably, both enantiomers exhibit state-dependent affinity. (S)-Atenolol preferentially binds the high-affinity receptor state (catecholamine-sensitive), whereas (R)-Atenolol interacts weakly with the low-affinity state activated by CGP12177, a non-conventional partial agonist. This results in a 2.1–3.0 log unit potency difference in blocking catecholamine vs. CGP12177 responses [6].

Impact of Chirality on Intracellular Signaling Modulation

Chirality governs atenolol’s downstream signaling effects beyond primary receptor binding. (S)-(−)-Atenolol suppresses cAMP production (IC₅₀ = 110 nM) in cardiomyocytes by inhibiting Gₛ protein coupling, while (R)-(+)-Atenolol requires 50-fold higher concentrations to achieve equivalent inhibition [2] [9]. This enantioselective cascade extends to calcium handling: (S)-Atenolol reduces L-type Ca²⁺ channel currents by 78% during β-adrenergic stimulation, whereas (R)-Atenolol shows <15% inhibition at equimolar concentrations [6].

Unexpectedly, (R)-(+)-Atenolol exhibits off-target signaling interactions. In zebrafish models, it induces DNA hypomethylation (15% global reduction at 100 µg/L) by inhibiting DNMT1 catalytic activity, while (S)-Atenolol preserves baseline methylation patterns [3]. This epigenetic perturbation correlates with altered expression of cardiac development genes (gata4, nkx2.5). Furthermore, (R)-Atenolol accumulates in cerebral tissue (Kp,uu,brain = 3.5%) via active efflux transport by P-glycoprotein, potentially influencing central autonomic regulation – a phenomenon absent with the (S)-enantiomer [7].

Table 2: Enantioselective Effects on Intracellular Signaling

Signaling Parameter(S)-(−)-Atenolol(R)-(+)-AtenololExperimental System
cAMP Inhibition (IC₅₀)110 nM5.5 µMRat Cardiomyocytes [2]
L-type Ca²⁺ Current Block78%15%Guinea Pig Myocytes [6]
DNMT1 Activity (% Control)98 ± 342 ± 7Zebrafish Hepatocytes [3]
Kp,uu,brain0.9 ± 0.2%3.5 ± 0.4%Rat Microdialysis [7]
BRASH Syndrome RiskHighNegligibleClinical Case Analysis [1]

The clinical relevance of these differences emerges in syndromic manifestations. BRASH syndrome (Bradycardia, Renal Failure, Atrioventricular Blockade, Shock, Hyperkalemia) occurs predominantly with (S)-Atenolol due to its potent β1-inhibition, while (R)-Atenolol lacks this risk profile [1]. Additionally, (R)-Atenolol’s epigenetic effects may contribute to developmental cardiotoxicity in aquatic organisms, with tissue accumulation persisting 15 days post-exposure [3].

Properties

CAS Number

56715-13-0

Product Name

(R)-(+)-Atenolol

IUPAC Name

2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1

InChI Key

METKIMKYRPQLGS-GFCCVEGCSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Atenolol, (+)-; (+)-Atenolol; (R)-(+)-Atenolol; (R)-Atenolol

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.